Acetamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant properties. It has also been shown to enhance the activity of certain proteins involved in plant growth and stress response, leading to its potential applications in agriculture.
Biochemische Und Physiologische Effekte
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to its potential as a therapeutic agent for diseases such as cancer and arthritis. In vivo studies have shown that it can enhance plant growth and resistance to stressors such as drought and pests. It has also been shown to have potential as a water treatment agent due to its ability to remove heavy metals from contaminated water.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has several advantages and limitations for lab experiments. Its synthesis method is relatively straightforward, making it readily available for research purposes. It has also been shown to have multiple potential applications in various fields, providing researchers with a wide range of opportunities for investigation. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, its potential applications in medicine and agriculture require further investigation to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-. In medicine, further investigation is needed to determine its potential as a therapeutic agent for diseases such as cancer and arthritis. In agriculture, research could focus on its potential applications in enhancing plant growth and resistance to stressors such as drought and pests. In environmental science, further investigation is needed to determine its potential as a water treatment agent. Additionally, further research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy for various applications.
In conclusion, Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, agriculture, and environmental science. Its synthesis method is relatively straightforward, and it has multiple potential applications, providing researchers with a wide range of opportunities for investigation. Further research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy for various applications.
Synthesemethoden
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- can be synthesized through a multistep process. The first step involves the reaction of 2-amino-4,5,7-trimethylbenzothiazole with 1,2-dibromoethane to form 2-(2-bromoethylamino)-4,5,7-trimethylbenzothiazole. This intermediate is then reacted with sodium hydroxide and chloroacetamide to yield Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-.
Wissenschaftliche Forschungsanwendungen
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and arthritis. In agriculture, it has been studied for its ability to enhance plant growth and resistance to stressors such as drought and pests. In environmental science, it has been shown to have potential as a water treatment agent due to its ability to remove heavy metals from contaminated water.
Eigenschaften
CAS-Nummer |
120164-65-0 |
---|---|
Produktname |
Acetamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Molekularformel |
C12H14N2O2S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H14N2O2S/c1-5-6(2)10(16)7(3)11-9(5)14-12(17-11)13-8(4)15/h16H,1-4H3,(H,13,14,15) |
InChI-Schlüssel |
ZSWMLKRBFROSEM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C)C)O)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C)C)O)C |
Synonyme |
Acetamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.